molecular formula C14H11NO5 B2591582 Methyl 3-(4-nitrophenoxy)benzoate CAS No. 212189-48-5

Methyl 3-(4-nitrophenoxy)benzoate

Cat. No.: B2591582
CAS No.: 212189-48-5
M. Wt: 273.244
InChI Key: XLZUUZMFAKIMLB-UHFFFAOYSA-N
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Description

Methyl 3-(4-nitrophenoxy)benzoate is an organic compound with the molecular formula C14H11NO5. It is a benzoate ester derivative, characterized by the presence of a nitrophenoxy group attached to the benzoate core. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Methyl 3-(4-nitrophenoxy)benzoate is utilized in several scientific research fields:

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-nitrophenoxy)benzoate can be synthesized through a multi-step process. One common method involves the esterification of 3-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 3-hydroxybenzoate. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with 4-nitrophenol under basic conditions, typically using potassium carbonate as the base, to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, reaction time, and the use of high-purity reagents. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-nitrophenoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 3-(4-nitrophenoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The ester group can also be hydrolyzed, releasing active metabolites that exert their effects through different pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-aminophenoxy)benzoate: Similar structure but with an amino group instead of a nitro group.

    Methyl 3-(4-chlorophenoxy)benzoate: Contains a chlorine atom instead of a nitro group.

    Methyl 3-(4-methoxyphenoxy)benzoate: Features a methoxy group in place of the nitro group.

Uniqueness

Methyl 3-(4-nitrophenoxy)benzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can participate in redox reactions and form reactive intermediates, making this compound valuable in various research applications .

Properties

IUPAC Name

methyl 3-(4-nitrophenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-19-14(16)10-3-2-4-13(9-10)20-12-7-5-11(6-8-12)15(17)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZUUZMFAKIMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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